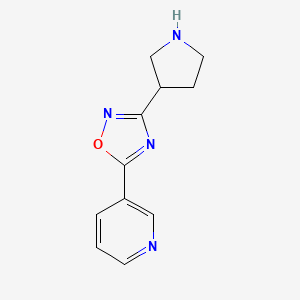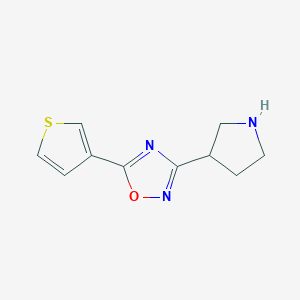![molecular formula C5H10Cl2N2O B1434433 [1-(1,3-Oxazol-5-yl)ethyl]amine CAS No. 2098098-64-5](/img/structure/B1434433.png)
[1-(1,3-Oxazol-5-yl)ethyl]amine
Vue d'ensemble
Description
“[1-(1,3-Oxazol-5-yl)ethyl]amine” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .
Synthesis Analysis
Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, was first synthesized in 1884 . Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Molecular Structure Analysis
The structure of oxazoline was properly assigned after 5 years of its first synthesis . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Chemical Reactions Analysis
Oxazoline displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . A gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and 2,3-dichloropyridine N-oxide provides 5-amino-1,3-oxazoles .
Physical And Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . They are highly soluble in water and other polar solvents .
Applications De Recherche Scientifique
Biological Activities of Oxazole Derivatives
- Summary of the Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities .
- Methods of Application or Experimental Procedures : The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities .
- Results or Outcomes : Oxazole derivatives have been found to have biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Anticancer Activity of Oxadiazole Incorporated Oxazole Derivatives
- Summary of the Application : A novel series of 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives has been synthesized and tested for their anticancer activity against a panel of human cancer cell lines .
- Methods of Application or Experimental Procedures : The synthesis of these derivatives involved the Suzuki-Cross coupling reaction .
- Results or Outcomes : Some tested compounds demonstrated significant anticancer activity higher than that of the reference drug .
PTP-1B Inhibitory Activity
- Summary of the Application : Oxazole derivatives have been synthesized and checked for Protein Tyrosine Phosphatase-1B (PTP-1B) inhibitory activity. PTP-1B has been found important for the treatment of diabetes and obesity .
- Methods of Application or Experimental Procedures : A chain of oxazole derivatives were synthesized and their PTP-1B inhibitory activity was evaluated .
- Results or Outcomes : Out of all compounds, two exhibited the most promising activity .
Antimicrobial Activity
- Summary of the Application : Oxazole derivatives have been found to have antimicrobial activity .
- Methods of Application or Experimental Procedures : The antimicrobial activity of oxazole derivatives is usually evaluated using standard microbiological techniques .
- Results or Outcomes : Oxazole derivatives have shown promising antimicrobial activity against a range of bacterial and fungal species .
Anti-Inflammatory Activity
- Summary of the Application : Oxazole derivatives have been found to have anti-inflammatory activity .
- Methods of Application or Experimental Procedures : The anti-inflammatory activity of oxazole derivatives is usually evaluated using standard pharmacological techniques .
- Results or Outcomes : Oxazole derivatives have shown promising anti-inflammatory activity in various experimental models .
Antioxidant Activity
- Summary of the Application : Oxazole derivatives have been found to have antioxidant activity .
- Methods of Application or Experimental Procedures : The antioxidant activity of oxazole derivatives is usually evaluated using standard biochemical assays .
- Results or Outcomes : Oxazole derivatives have shown promising antioxidant activity, which can be beneficial in conditions associated with oxidative stress .
Safety And Hazards
While specific safety and hazard information for “[1-(1,3-Oxazol-5-yl)ethyl]amine” is not available, it’s important to handle all chemical substances with appropriate safety measures. For example, one of the compounds, 1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine, has several hazard statements including H226, H302, H312, H314, H332, H335 .
Orientations Futures
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of “[1-(1,3-Oxazol-5-yl)ethyl]amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry.
Propriétés
IUPAC Name |
1-(1,3-oxazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4(6)5-2-7-3-8-5;;/h2-4H,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKUUDGLAUQIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CO1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-Oxazol-5-yl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



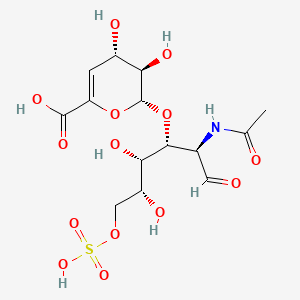
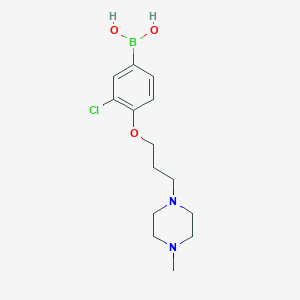

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(propan-2-yl)piperazine](/img/structure/B1434357.png)
![3-Chloro-2-oxopropyl 2-({[(4,6-dimethylpyrimidin-2-yl)carbamoyl]amino}sulfonyl)benzoate](/img/structure/B1434358.png)
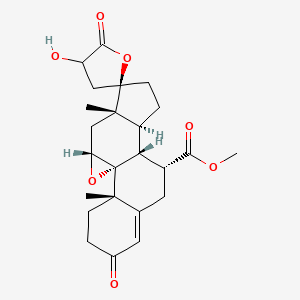

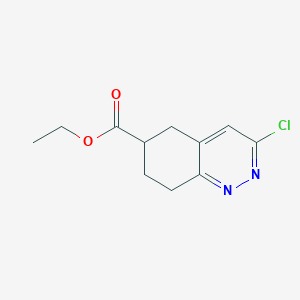
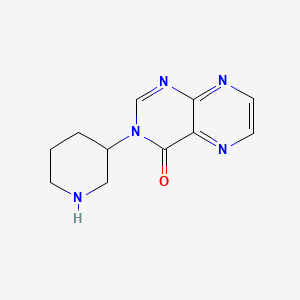
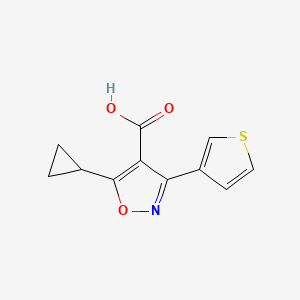
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)
![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)
